molecular formula C15H8Cl3N B12869719 2-(2,3,5-Trichlorophenyl)quinoline

2-(2,3,5-Trichlorophenyl)quinoline

Cat. No.: B12869719
M. Wt: 308.6 g/mol
InChI Key: LLMZUOXFPYZJAQ-UHFFFAOYSA-N
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Description

2-(2,3,5-Trichlorophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 2,3,5-trichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms in the phenyl ring enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5-Trichlorophenyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound. For this compound, the starting materials are 2-aminoacetophenone and 2,3,5-trichlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and selectivity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,5-Trichlorophenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate under basic conditions.

Major Products Formed:

Scientific Research Applications

2-(2,3,5-Trichlorophenyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trichlorophenyl)quinoline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent. The presence of chlorine atoms enhances its binding affinity to these targets, increasing its potency .

Comparison with Similar Compounds

    2-Phenylquinoline: Lacks the chlorine atoms, resulting in lower reactivity and biological activity.

    2-(2,4-Dichlorophenyl)quinoline: Similar structure but with fewer chlorine atoms, leading to different reactivity and potency.

    2-(3,5-Dichlorophenyl)quinoline: Another isomer with different substitution pattern, affecting its chemical and biological properties.

Uniqueness: 2-(2,3,5-Trichlorophenyl)quinoline is unique due to the specific positioning of the chlorine atoms, which significantly influences its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H8Cl3N

Molecular Weight

308.6 g/mol

IUPAC Name

2-(2,3,5-trichlorophenyl)quinoline

InChI

InChI=1S/C15H8Cl3N/c16-10-7-11(15(18)12(17)8-10)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H

InChI Key

LLMZUOXFPYZJAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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